molecular formula C14H17FO4 B13054776 Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate

Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate

Cat. No.: B13054776
M. Wt: 268.28 g/mol
InChI Key: JMSIUJIZCMBHHH-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate is a synthetic organic compound with the molecular formula C14H17FO4. This compound is characterized by a cyclopropane ring attached to a carboxylate group and a phenyl ring substituted with fluorine and methoxy groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Substitution Reactions: The phenyl ring is substituted with fluorine and methoxy groups through electrophilic aromatic substitution reactions.

    Esterification: The carboxylate group is introduced through an esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors to modulate signaling pathways.

    Gene Expression: Influencing gene expression to alter cellular functions.

Comparison with Similar Compounds

Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate can be compared with similar compounds such as:

    Ethyl 1-(4-chloro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate: Similar structure but with a chlorine substituent instead of fluorine.

    Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclobutane-1-carboxylate: Similar structure but with a cyclobutane ring instead of cyclopropane.

    Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of cyclopropane.

Properties

Molecular Formula

C14H17FO4

Molecular Weight

268.28 g/mol

IUPAC Name

ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C14H17FO4/c1-4-19-13(16)14(5-6-14)12-10(17-2)7-9(15)8-11(12)18-3/h7-8H,4-6H2,1-3H3

InChI Key

JMSIUJIZCMBHHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C2=C(C=C(C=C2OC)F)OC

Origin of Product

United States

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